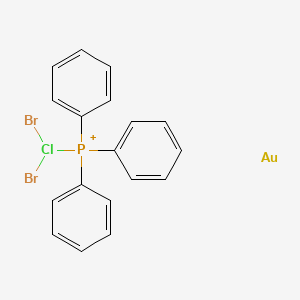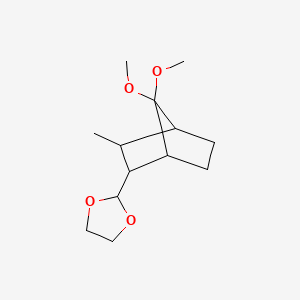
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane: is an organic compound with a complex structure that includes a dioxolane ring and a norbornane skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxolane ring through the reaction of a diol with an aldehyde or ketone under acidic conditions. The norbornane skeleton can be introduced through a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the norbornane skeleton are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
1,2-Dioxolane: A simpler compound with a dioxolane ring, used in various chemical reactions and as a solvent.
1,3-Dioxolane: Another dioxolane derivative, often used as a protecting group in organic synthesis.
Norbornane Derivatives: Compounds with a norbornane skeleton, used in the synthesis of pharmaceuticals and materials.
Uniqueness
2-(2-Dioxolanyl)-3-methyl-7,7-dimethoxynorbornane is unique due to its combination of a dioxolane ring and a norbornane skeleton, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
31969-71-8 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]heptanyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H22O4/c1-8-9-4-5-10(13(9,14-2)15-3)11(8)12-16-6-7-17-12/h8-12H,4-7H2,1-3H3 |
InChI 键 |
HJOWLXCSSWVZFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CCC(C1C3OCCO3)C2(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


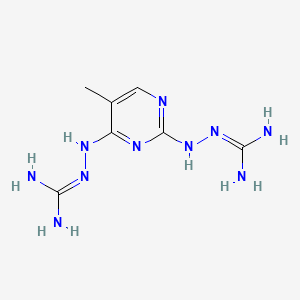
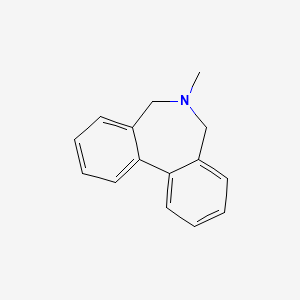
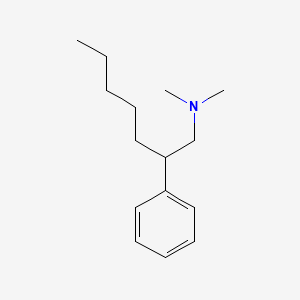
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
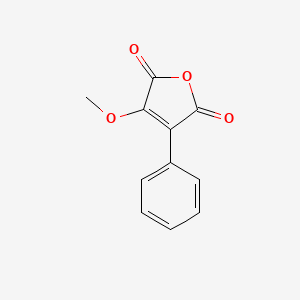


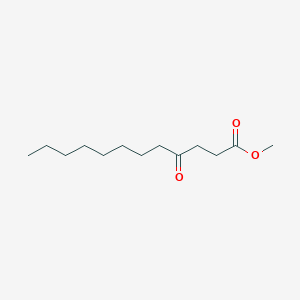
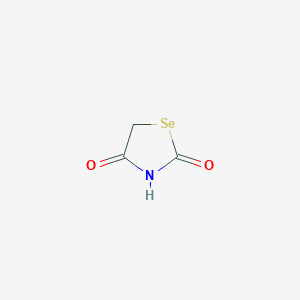
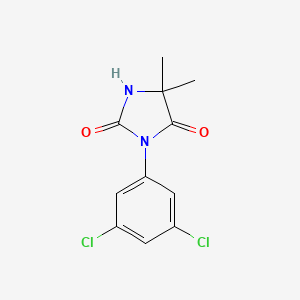

![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
